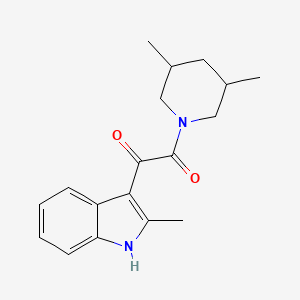![molecular formula C22H26N4O B2638761 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 887214-57-5](/img/structure/B2638761.png)
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature . For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity .Molecular Structure Analysis
The molecular formula of the compound is C32H44N4O2 . It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.72 . It is predicted to have a boiling point of 645.7±55.0 °C, a density of 1.13±0.1 g/cm3, and a pKa of 8.73±0.10 .Applications De Recherche Scientifique
Chemical Design and Synthesis
The chemical compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide has been explored in various scientific studies for its potential applications in medicinal chemistry. A notable example is its utilization in the design and synthesis of inhibitors targeting specific enzymes or receptors. For instance, derivatives of this compound have been developed as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), demonstrating significant selectivity for ACAT-1 over ACAT-2. This specificity is crucial for therapeutic applications aimed at treating diseases associated with ACAT-1 overexpression, highlighting the compound's potential in drug development for cardiovascular diseases and cholesterol management (Shibuya et al., 2018).
Antimicrobial and Antifungal Activities
The compound and its derivatives have also been investigated for their antimicrobial properties. Research has shown that certain derivatives exhibit notable antimicrobial activities against pathogenic bacteria and fungi, with specific compounds being more effective against Candida species. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (Mokhtari & Pourabdollah, 2013). Additionally, the design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have shown potent antimicrobial and antioxidant activities, further expanding the scope of applications for this chemical scaffold in therapeutic agent development (Naraboli & Biradar, 2017).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Derivatives of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide have been studied for their ability to protect metals against corrosion, particularly in acidic environments. This research highlights the potential of these compounds in industrial applications where corrosion resistance is paramount, offering a chemical approach to prolonging the lifespan of metal components and structures (Rouifi et al., 2020).
Safety and Hazards
The compound is labeled with the GHS08 symbol, indicating health hazards . The hazard statement is H341, which suggests that it may cause genetic defects . Precautionary statements include P201, P202, P281, P308+P313, P405, and P501, which provide guidance on prevention, response in cases of exposure, storage, and disposal .
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-7-8-18(16(2)13-15)23-21(27)14-26-11-9-17(10-12-26)22-24-19-5-3-4-6-20(19)25-22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNJMOZGGGICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)




![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)
![methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2638695.png)


![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)